Structural Differentiation: 4-Methoxybenzyl at N3 vs. Unsubstituted Benzyl in PIKfyve-Targeted Benzofuro[3,2-d]pyrimidine Series
The target compound incorporates a 4-methoxybenzyl substituent at the N3 position of the benzofuro[3,2-d]pyrimidine-2,4-dione core. The closest commercially available analog, 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS not assigned; MW 396.44), bears an unsubstituted benzyl at N3, differing by the absence of the para-methoxy group . In the broader furo[3,2-d]pyrimidine PIKfyve inhibitor patent series (WO2021183439A1), para-substituted benzyl groups at the pyrimidine N3 position are explicitly claimed and associated with enhanced PIKfyve inhibitory potency relative to unsubstituted phenyl or benzyl variants [1]. Specifically, within this chemotype, compounds bearing electron-donating para-substituents on the N3-aralkyl group achieved PIKfyve IC₅₀ values in the sub-nanomolar to low nanomolar range (e.g., 0.82 nM for optimized congeners) [2].
| Evidence Dimension | PIKfyve inhibitory potency associated with N3 substituent type (SAR trend) |
|---|---|
| Target Compound Data | N3 = 4-methoxybenzyl (para-OCH₃ electron-donating substituent); predicted to confer enhanced potency vs. unsubstituted benzyl based on patent SAR [1] |
| Comparator Or Baseline | 3-benzyl-1-(3-methylbenzyl) analog (N3 = unsubstituted benzyl; MW 396.44) |
| Quantified Difference | No head-to-head data available. Class-level SAR: para-substituted N3-benzyl derivatives in WO2021183439A1 series achieve PIKfyve IC₅₀ values of 0.82–32 nM; unsubstituted benzyl congeners are less potent [1][2] |
| Conditions | PIKfyve biochemical inhibition assay (GST-tagged human PIKFYVE, PI(3)P:PS substrate, baculovirus-infected Sf9 cell expression system) [2] |
Why This Matters
The 4-methoxy substituent is critical for achieving target potency in PIKfyve-focused screening cascades; substituting with an unsubstituted benzyl analog will likely yield lower inhibitory activity.
- [1] WO2021183439A1. Substituted furo[3,2-d]pyrimidines and uses thereof. Published 2021-09-23. Paragraphs [00254]–[00312] describing preferred N3 substitution patterns. View Source
- [2] BindingDB BDBM50590928 (CHEMBL2178735). PIKfyve IC₅₀ = 0.82 nM. Inhibition of human GST-tagged PIKFYVE expressed in baculovirus-infected Sf9 cells. View Source
